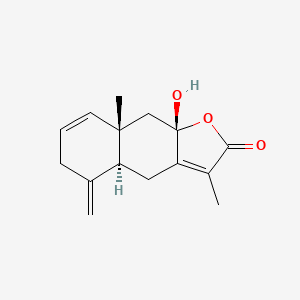
Hydroxylinderstrenolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylinderstrenolide is an organic compound with the chemical formula C15H18O3 and a molecular weight of 246.3 g/mol . It is a sesquiterpenoid, commonly used as a fragrance additive in perfumes, fragrances, and skin care products . This compound can be extracted from natural sources, including camphor and cinnamon essential oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxylinderstrenolide can be synthesized through various chemical reactions. One common method involves the extraction from natural materials such as camphor and cinnamon essential oils . The extracted compound is then further purified and synthesized to meet market demands . The synthetic route typically involves the following steps:
Purification: The extracted compound undergoes purification processes to achieve high purity levels (HPLC≥98%).
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The compound is extracted from natural sources and then purified using advanced techniques to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylinderstrenolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Solvents: Such as chloroform, dichloromethane, and ethyl acetate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidation products, while reduction reactions may yield reduced forms of this compound.
Aplicaciones Científicas De Investigación
Hydroxylinderstrenolide has a wide range of scientific research applications, including:
Chemistry: Used as a fragrance additive in perfumes and fragrances.
Biology: Studied for its potential biological activities and effects.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of skin care products and other cosmetic formulations.
Mecanismo De Acción
The mechanism of action of Hydroxylinderstrenolide involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: this compound interacts with specific molecular targets, including enzymes and receptors.
Pathways Involved: The compound influences various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Hydroxylinderstrenolide can be compared with other similar compounds, such as:
- Hydrosilindestrenolid
- Hydroxylindestrenolide
These compounds share similar chemical structures and properties but may differ in their specific applications and effects .
This compound stands out due to its unique fragrance properties and its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
(4aS,8aS,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,9-tetrahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h4,6,11,17H,1,5,7-8H2,2-3H3/t11-,14+,15-/m0/s1 |
Clave InChI |
VMGUBSLDEXOUMH-GLQYFDAESA-N |
SMILES isomérico |
CC1=C2C[C@H]3C(=C)CC=C[C@@]3(C[C@@]2(OC1=O)O)C |
SMILES canónico |
CC1=C2CC3C(=C)CC=CC3(CC2(OC1=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


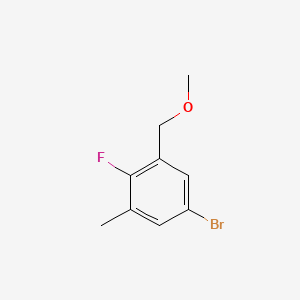
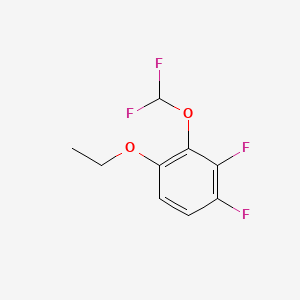
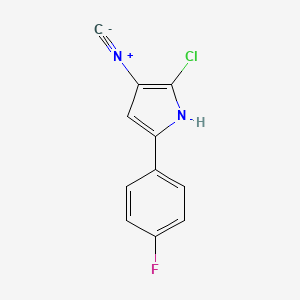

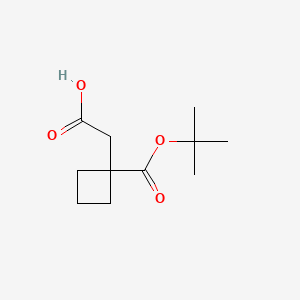
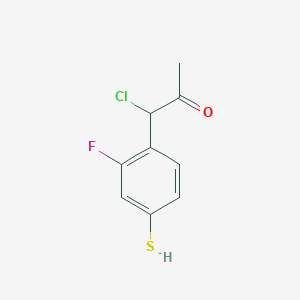
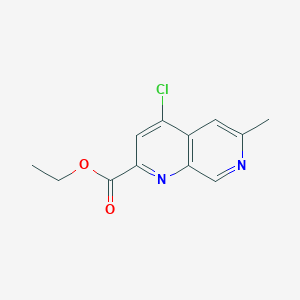
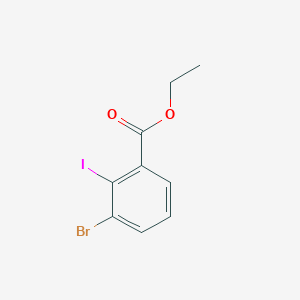
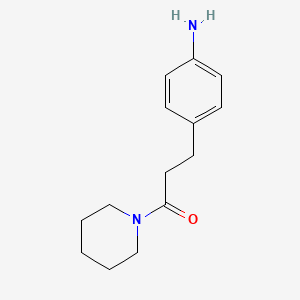
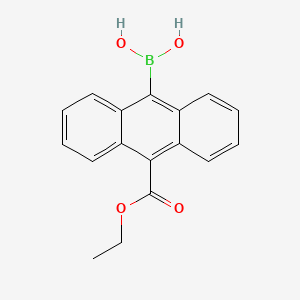
![2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14037142.png)
![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)
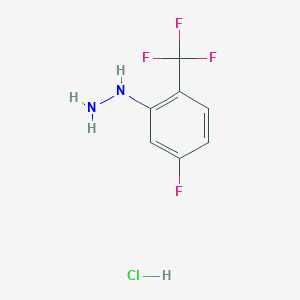
![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)
